Amphotericin B is a polyene macrolide antibiotic derived from the fermentation of the bacterium Streptomyces nodosus. It is primarily used as an antifungal agent, particularly for severe fungal infections such as cryptococcal meningitis and systemic candidiasis. Amphotericin B works by binding to ergosterol, a key component of fungal cell membranes, leading to cell death. Its efficacy against a broad spectrum of fungi makes it a critical drug in clinical settings, especially for immunocompromised patients.
Amphotericin B is classified as an antifungal agent and belongs to the class of polyene antibiotics. It is further categorized into various formulations, including conventional Amphotericin B and liposomal formulations like AmBisome, which are designed to reduce toxicity and improve pharmacokinetics .
The synthesis of Amphotericin B can be approached through both natural extraction and synthetic routes. The natural method involves fermentation processes using Streptomyces nodosus, while synthetic approaches have been developed to create derivatives or improve yields.
Amphotericin B has a complex molecular structure characterized by a large macrolide ring and multiple hydroxyl groups. Its molecular formula is , with a molecular weight of approximately 924.1 g/mol.
Amphotericin B undergoes various chemical reactions, particularly those involving its interaction with ergosterol. The primary reaction is the formation of pores in fungal cell membranes, which leads to leakage of cellular contents and ultimately cell death.
The mechanism of action of Amphotericin B primarily involves its affinity for ergosterol, a sterol found in fungal membranes but absent in human cells.
Amphotericin B is widely used in clinical settings for treating severe fungal infections. Its applications include:
The discovery of amphotericin B in 1955 marked a watershed moment in medical mycology. Isolated from the actinomycete Streptomyces nodosus (strain M-4575) found in soil samples collected near the Orinoco River in Venezuela, this compound represented a breakthrough in antimicrobial research [1] [4] [6]. The screening effort led by researchers at the Squibb Institute for Medical Research aimed to identify natural products with antifungal activity, yielding two distinct molecules: amphotericin A (a tetraene) and amphotericin B (a heptaene) [6]. The name "amphotericin" reflects the compound's amphoteric properties—it contains both acidic and basic functional groups that enable it to form salts under acidic or basic conditions [6] [10].
Structurally, amphotericin B belongs to the polyene macrolide class, characterized by a 38-membered macrocyclic lactone ring with a series of seven conjugated double bonds (heptaene) on the hydrophobic face and multiple hydroxyl groups on the hydrophilic side (Figure 1) [5] [9]. This amphipathic configuration is fundamental to its biological activity. Initial studies quickly revealed that amphotericin B exhibited substantially greater antifungal potency than both nystatin (discovered in 1949) and amphotericin A, particularly against systemic fungal pathogens [6]. Early testing in infected mice showed promising results, but poor water solubility presented formidable challenges for human administration [6].
Table 1: Key Characteristics of Early Polyene Antifungals
Characteristic | Nystatin (1949) | Amphotericin A (1955) | Amphotericin B (1955) |
---|---|---|---|
Producing Organism | S. noursei | S. nodosus | S. nodosus |
Polyene Type | Hexaene | Tetraene | Heptaene |
Solubility | Poor water solubility | Poor water solubility | Poor water solubility |
Administration Route | Topical only | Not developed clinically | Intravenous (after formulation) |
Antifungal Spectrum | Narrow (superficial) | Moderate | Broad (systemic) |
Clinical Significance | First antifungal antibiotic | Limited development | Gold-standard systemic antifungal |
After extensive formulation development, the first clinically usable preparation emerged in 1958 as a micellar suspension complexed with sodium deoxycholate, enabling intravenous administration [1] [9]. This formulation, marketed as Fungizone®, received FDA approval and revolutionized the treatment of systemic fungal infections that were previously uniformly fatal. The introduction of amphotericin B deoxycholate (D-AmB) represented the first effective therapy for life-threatening fungal infections including cryptococcosis, histoplasmosis, and disseminated candidiasis [4] [6].
The deoxycholate formulation, while clinically revolutionary, presented significant limitations due to its inherent physicochemical properties and toxicity profile. The conventional D-AmB formulation contains approximately 41 mg of sodium deoxycholate and 20.2 mg of phosphate buffer per vial, forming micellar aggregates in aqueous solutions [1]. In this arrangement, deoxycholate molecules surround the hydrophobic polyene chains of amphotericin B, creating a colloidal dispersion that enables intravenous delivery but also influences drug behavior in biological systems [1] [2]. The detergent-like properties of deoxycholate facilitate the release of amphotericin B monomers that can interact with mammalian membranes, contributing to adverse effects [2].
These limitations catalyzed four decades of pharmaceutical innovation, leading to lipid-based delivery systems designed to alter amphotericin B's biodistribution and reduce nonspecific membrane interactions:
Amphotericin B Lipid Complex (ABLC): Developed in the early 1990s and approved by FDA in 1995 (Abelcet®), ABLC consists of amphotericin B complexed with two phospholipids (dimyristoylphosphatidylcholine and dimyristoylphosphatidylglycerol) in approximately a 1:1 drug-to-lipid molar ratio, forming ribbon-like structures 1.6-11 μm in size [1] [4] [10]. This large, complex structure is rapidly taken up by the reticuloendothelial system (RES), particularly targeting the liver, spleen, and lungs. The recommended dosage is 5 mg/kg/day [10].
Liposomal Amphotericin B (L-AmB): Approved by FDA in 1997 (AmBisome®), this represents the most technologically advanced formulation. L-AmB consists of true unilamellar liposomes approximately 60-80 nm in diameter, composed of hydrogenated soy phosphatidylcholine, cholesterol, and distearoylphosphatidylglycerol in a 2:1:0.8 molar ratio with amphotericin B intercalated within the bilayer [1] [2] [4]. The small particle size and negative surface charge allow prolonged circulation time and reduced RES uptake compared to ABLC. This facilitates preferential delivery to fungal cell walls in infected tissues rather than mammalian cell membranes [2] [7].
Amphotericin B Colloidal Dispersion (ABCD): Marketed as Amphotec®, ABCD consists of disk-shaped complexes of amphotericin B and cholesteryl sulfate in a 1:1 molar ratio [1]. This formulation was discontinued in 2011 due to high rates of infusion-related reactions despite its efficacy [1].
Table 2: Evolution of Amphotericin B Formulations
Formulation (Brand) | Structural Features | Particle Size | Key Advantages | Development/Approval Timeline |
---|---|---|---|---|
Deoxycholate (Fungizone®) | Micellar aggregates | ~4 nm | Cost-effective, broad experience | Developed 1958, FDA approved 1959 |
Lipid Complex (Abelcet®) | Ribbon-like phospholipid structures | 1.6-11 μm | Reduced nephrotoxicity, RES targeting | FDA approved 1995 |
Liposomal (AmBisome®) | Unilamellar vesicles | 60-80 nm | Lowest toxicity, prolonged circulation | Developed 1989, FDA approved 1997 |
Colloidal Dispersion (Amphotec®) | Disk-shaped complexes | ~115 nm | Alternative lipid carrier | FDA approved 1996 (discontinued 2011) |
These lipid formulations fundamentally altered amphotericin B pharmacokinetics. While D-AmB achieves peak plasma concentrations of 1-2 mg/L after a 1 mg/kg dose, L-AmB achieves significantly higher peak concentrations (approximately 83 mg/L after a 5 mg/kg dose) due to its stability in circulation [2] [7]. The distribution half-life of L-AmB (7-10 hours) exceeds that of D-AmB (24 hours), while its elimination half-life extends to approximately 100-150 hours versus 15 days for D-AmB [2]. Critically, intact liposomes in L-AmB prevent dissociation of amphotericin B in circulation, reducing renal exposure and subsequent toxicity [2] [7].
The introduction of amphotericin B precipitated a fundamental shift in medical mycology, transforming previously fatal systemic fungal infections into treatable conditions. Its broad spectrum encompasses nearly all medically important fungi, including Candida species (except C. lusitaniae), Aspergillus species, Cryptococcus neoformans, dimorphic fungi (Histoplasma, Blastomyces, Coccidioides), and mucormycetes [3] [4] [6]. This breadth remains unparalleled among subsequent antifungal classes, including azoles and echinocandins [6] [7].
The drug's enduring clinical relevance after more than six decades stems from several distinctive pharmacological properties:
Low Resistance Development: Unlike azoles and echinocandins, resistance to amphotericin B remains uncommon despite decades of widespread use [6] [10]. This stems from its mechanism targeting ergosterol—a fundamental structural component of fungal membranes—and the significant fitness cost to fungi that alter ergosterol biosynthesis or content [6] [19]. While some species (C. lusitaniae, A. terreus, Scedosporium apiospermum, and emerging Candida auris) display intrinsic resistance, these remain exceptions rather than the rule [6].
Fungicidal Activity: Unlike many azoles which are primarily fungistatic, amphotericin B exhibits concentration-dependent fungicidal activity against most susceptible fungi [3] [9]. This cidal activity is particularly valuable in immunocompromised patients with profound neutropenia or other defects in cellular immunity.
Mechanistic Complexity: Beyond the classical model of pore formation following ergosterol binding, research has revealed additional mechanisms including: (1) ergosterol sequestration that disrupts membrane protein function without pore formation; (2) induction of oxidative damage through reactive oxygen species generation; and (3) immunomodulatory effects that enhance proinflammatory cytokine production and phagocytic activity [5] [6]. These multimodal actions create a high barrier to resistance development.
Expanding Clinical Utility: Lipid formulations have enabled higher dosing (up to 10-15 mg/kg/day for L-AmB in CNS mucormycosis) and extended therapeutic applications including empirical therapy in febrile neutropenia, cryptococcal meningitis induction therapy (particularly in HIV), and treatment of visceral leishmaniasis [3] [7]. Recent research explores innovative delivery systems including nanoparticles, cochleates, and oral lipid nanocrystals that completed successful phase 2 trials for cryptococcal meningitis [4] [8] [10].
Table 3: Contemporary Clinical Applications of Amphotericin B Formulations
Infection Type | Preferred Formulation | Role/Rationale | Key Guidelines |
---|---|---|---|
Mucormycosis | L-AmB (high-dose) | First-line therapy | IDSA, ECMM |
Cryptococcal Meningitis | D-AmB or L-AmB + flucytosine | Induction therapy | IDSA, WHO |
Invasive Aspergillosis | L-AmB when azoles contraindicated | Salvage/alternative | IDSA, ECMM |
Visceral Leishmaniasis | L-AmB | First-line in immunocompetent | WHO |
Empirical Febrile Neutropenia | L-AmB | Broad spectrum coverage | IDSA, ESMO |
Modern mycology continues to recognize amphotericin B's irreplaceable role despite newer antifungal classes. Current IDSA guidelines designate it as first-line therapy for mucormycosis, induction therapy for cryptococcal meningitis (with flucytosine), and disseminated histoplasmosis [3] [7]. Its importance was recently underscored during the COVID-19 pandemic, where it served as frontline therapy for coronavirus-associated mucormycosis [3]. Furthermore, ongoing research explores novel applications including topical formulations (eye drops, vaginal suppositories), aerosolized prophylaxis in high-risk transplant patients, and immunomodulatory applications that exploit its ability to stimulate protective immune responses beyond direct antifungal effects [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7